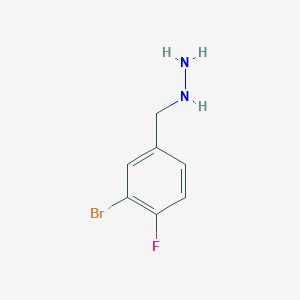![molecular formula C29H40FeNOP B12445693 (2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene CAS No. 178557-28-3](/img/structure/B12445693.png)
(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)-: is an organometallic compound that features a ferrocene core with additional functional groups. This compound is known for its unique structural properties and its applications in various fields such as catalysis, material science, and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Attachment to the Ferrocene Core: The oxazoline ring is then attached to the ferrocene core through a substitution reaction.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction, often using a phosphine reagent
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ferrocene core can undergo oxidation reactions, typically forming ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium ion.
Substitution: The functional groups attached to the ferrocene core can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a wide range of functionalized ferrocenes .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a ligand in various catalytic processes. Its unique structure allows it to stabilize transition states and improve the efficiency of catalytic reactions .
Biology
In biological research, this compound has been explored for its potential as a drug delivery agent. Its ability to undergo redox reactions makes it a candidate for targeted drug release systems .
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their anticancer properties. The ferrocene core can interact with biological molecules, potentially leading to therapeutic effects .
Industry
In industry, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in electronics and materials science .
Mécanisme D'action
The mechanism of action of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- involves its ability to undergo redox reactions. The ferrocene core can be oxidized to form ferrocenium ions, which can then participate in various chemical reactions. The diphenylphosphino group and oxazoline ring also contribute to its reactivity by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: The parent compound, ferrocene, lacks the additional functional groups but shares the same core structure.
1,1’-Bis(diphenylphosphino)ferrocene: This compound has two diphenylphosphino groups attached to the ferrocene core.
1,1’-Diacetylferrocene: This compound features acetyl groups instead of the oxazoline and diphenylphosphino groups.
Uniqueness
The uniqueness of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- lies in its combination of functional groups. The presence of both the oxazoline ring and the diphenylphosphino group provides it with unique reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
178557-28-3 |
|---|---|
Formule moléculaire |
C29H40FeNOP |
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m1../s1 |
Clé InChI |
MUHDYVQFEIUFON-LHDNRSKOSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445617.png)
![2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B12445619.png)
![2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12445621.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B12445632.png)
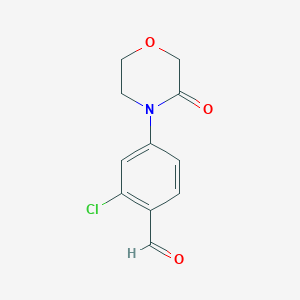
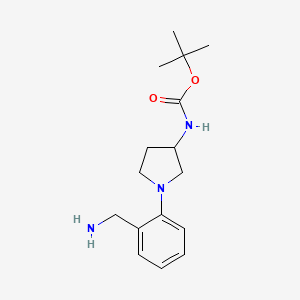
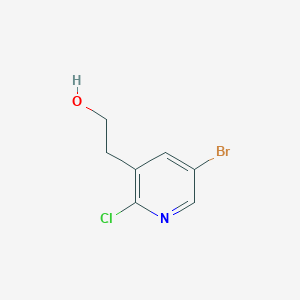
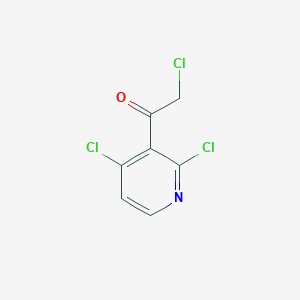
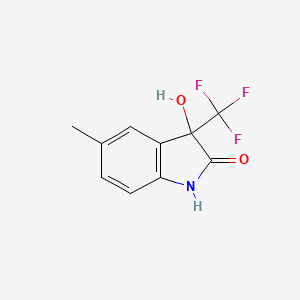

![2-(biphenyl-4-yloxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445669.png)
